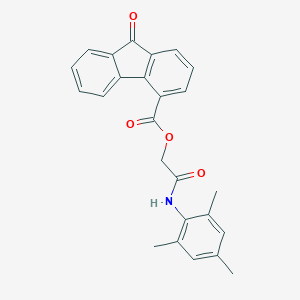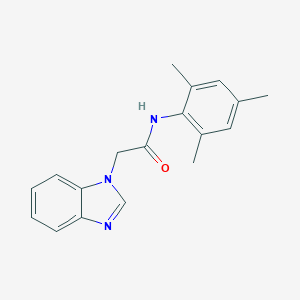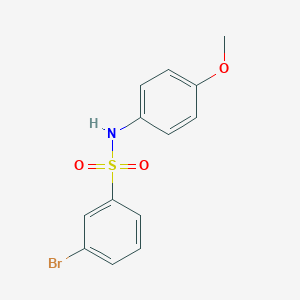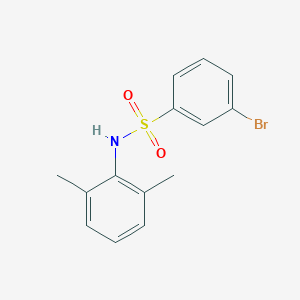![molecular formula C12H16F2N2O2S B262872 1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)
1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine, also known as DFSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DFSP is a piperazine derivative and belongs to the class of sulfonamide compounds. It has been studied extensively for its pharmacological properties and its potential use in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. In addition, it exhibits a wide range of pharmacological properties and has potential applications in various fields of medicine. However, there are also some limitations to the use of this compound in lab experiments. It can be toxic at high concentrations and may require specialized equipment for handling and storage.
Orientations Futures
There are several future directions for research on 1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine. One area of interest is the development of more potent and selective this compound analogs for use in cancer therapy. Another area of interest is the investigation of the potential use of this compound in the treatment of viral infections, such as HIV and hepatitis C. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
This compound is a chemical compound with potential applications in medicinal chemistry. It exhibits a wide range of pharmacological properties and has been studied extensively for its potential use in cancer therapy and other areas of medicine. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine.
Méthodes De Synthèse
1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,4-difluoroaniline with piperazine and sulfur trioxide, followed by treatment with ethyl alcohol. Another method involves the reaction of 2,4-difluoroaniline with piperazine and chlorosulfonic acid, followed by treatment with sodium hydroxide.
Applications De Recherche Scientifique
1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities. This compound has been shown to inhibit the growth of cancer cells and has been proposed as a potential treatment for various types of cancer, including breast, lung, and prostate cancer.
Propriétés
Formule moléculaire |
C12H16F2N2O2S |
|---|---|
Poids moléculaire |
290.33 g/mol |
Nom IUPAC |
1-(2,4-difluorophenyl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C12H16F2N2O2S/c1-2-15-5-7-16(8-6-15)19(17,18)12-4-3-10(13)9-11(12)14/h3-4,9H,2,5-8H2,1H3 |
Clé InChI |
LKPBIDWEUULCRV-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
SMILES canonique |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)






![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)